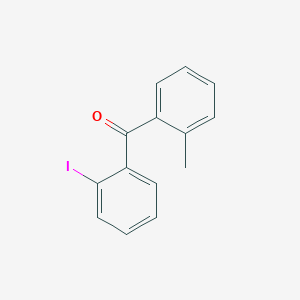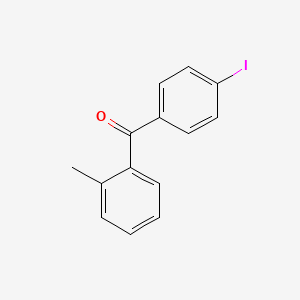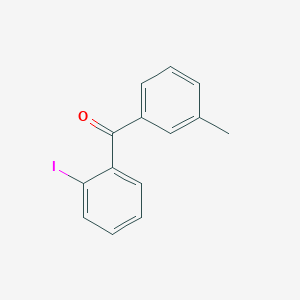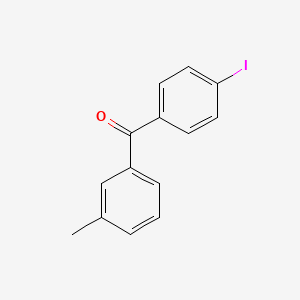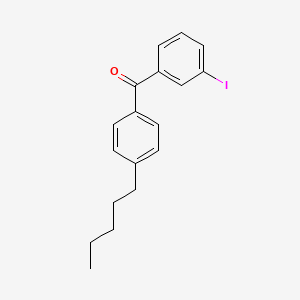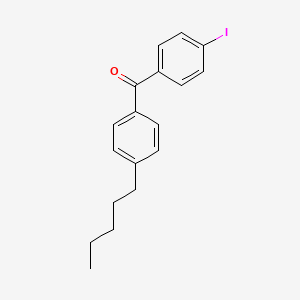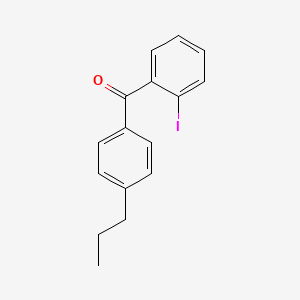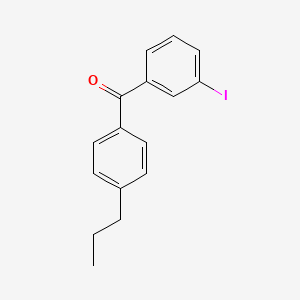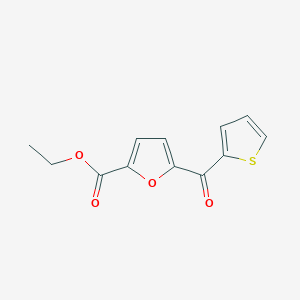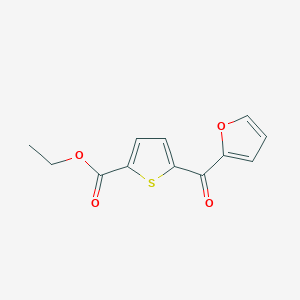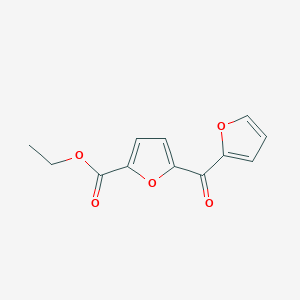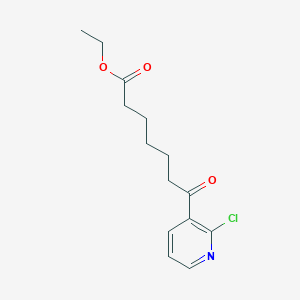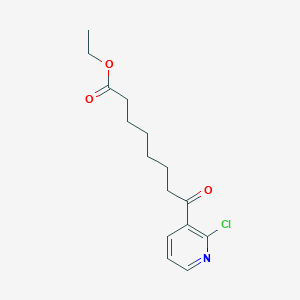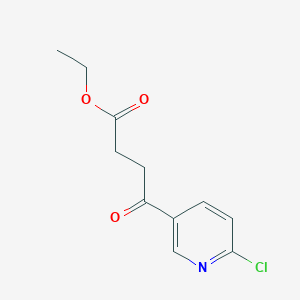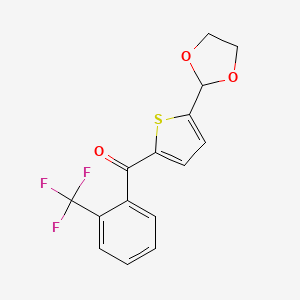
5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves understanding the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves understanding the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound, including its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Metal Ion Interaction
- Metal Ion Reactions : 2,5-(Dibenzothiazolin-2-yl)thiophene, a thiophene derivative, has been studied for its reaction with different metal ions. It shows varied reactions with metal ions like Pd(II), Cu(II), Ag(I), and others, indicating potential applications in metal coordination chemistry (Salameh & Tayim, 1983).
Polymer Synthesis and Characterization
- Electrochemical Polymerization : Thiophene derivatives have been synthesized and characterized for their use in electrochemical polymerization, demonstrating applications in materials science (Coelho et al., 2015).
Biological Activity
- Antibacterial and Antifungal Properties : Novel thiophene-containing compounds have been synthesized and found to possess significant antibacterial and antifungal activities, suggesting potential applications in pharmaceutical research (Mabkhot et al., 2017).
Electropolymerization and Electrochromic Properties
- Electropolymerization and Color Change : Studies on novel asymmetric structure monomers based on thiophene derivatives have shown interesting electropolymerization and electrochromic properties, useful in developing electrochromic devices (Hu et al., 2019).
Photoreactions for Polymer Formation
- Photoinduced Electron Transfer Reactions : Highly conjugated thiophene derivatives have been investigated for their role in initiating cationic polymerization through photoinduced electron transfer reactions, highlighting their utility in polymer science (Aydoğan et al., 2012).
Antidepressant Drug Development
- Serotonin Receptor Interaction : Benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition, showing potential in developing dual-action antidepressants (Orus et al., 2002).
Fluorescent Sensing
- Fluorescence Quenching Studies : Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for fluorescence quenching by aniline, indicating applications in sensing technologies (Naik et al., 2018).
Solid-State Structures
- Packing Structure Analysis : Derivatives of thiophene have been examined for their solid-state structures, which can be influenced by functional groups and intermolecular forces, relevant to materials chemistry (Bettencourt‐Dias et al., 2005).
Anti-Tumor Activities
- Anticancer Properties : Bis-Pyrazolyl-Thiazoles incorporating thiophene moiety have been synthesized and evaluated for their potential as anti-tumor agents (Gomha et al., 2016).
Novel Fluorescent Materials
- Emissive Materials for Opto-electronics : Thiophene-based heterocyclic compounds have been developed as blue and green emissive materials, showing promise for opto-electronic applications (Ramkumar & Kannan, 2015).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, and any hazards associated with it.
Zukünftige Richtungen
This involves understanding the potential applications of the compound and areas for future research.
Eigenschaften
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)10-4-2-1-3-9(10)13(19)11-5-6-12(22-11)14-20-7-8-21-14/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYDGYFBVIXKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641925 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-trifluoromethylbenzoyl)thiophene | |
CAS RN |
898773-26-7 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

